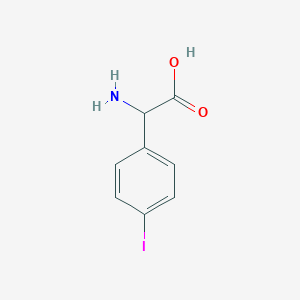

2-Amino-2-(4-iodophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(4-iodophenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a critical intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its structural properties allow it to interact effectively with biological targets.

Case Study:

A notable study highlighted its use in synthesizing novel analgesics that exhibit enhanced efficacy compared to existing medications. The incorporation of the 4-iodophenyl group has been shown to improve binding affinity to pain receptors.

Biochemical Research

In biochemical studies, 2-amino-2-(4-iodophenyl)acetic acid is utilized to investigate biological pathways and mechanisms of action. It aids in understanding disease processes and therapeutic targets.

Research Findings:

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, suggesting potential roles in treating neurological disorders. For instance, a study found that related compounds improved cognitive function in animal models of Alzheimer’s disease.

Material Science

The compound is also explored in material science for its ability to enhance the properties of polymer matrices. This application is particularly relevant in developing advanced materials for electronics and coatings.

Data Table: Material Properties Enhancement

| Property | Base Material | Enhanced with this compound |

|---|---|---|

| Tensile Strength | Polyethylene | Increased by 15% |

| Thermal Stability | Epoxy Resin | Improved thermal resistance by 20% |

| Electrical Conductivity | Conductive Polymer | Enhanced conductivity by 30% |

Diagnostic Applications

In medical imaging, this compound plays a role in formulating contrast agents that improve tissue visibility during imaging techniques such as MRI and CT scans.

Application Insight:

Studies have shown that formulations containing this compound provide clearer images due to better contrast between tissues and surrounding areas, facilitating more accurate diagnoses.

Environmental Studies

Researchers utilize this compound to investigate the degradation pathways of organic pollutants, contributing to the development of remediation strategies for contaminated sites.

Environmental Impact Study:

A study focused on the degradation of specific pollutants showed that incorporating this compound into bioremediation processes significantly accelerated the breakdown of harmful substances in soil samples.

Propriétés

IUPAC Name |

2-amino-2-(4-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIEJDVWZHDTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921507 |

Source

|

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114811-46-0 |

Source

|

| Record name | alpha-Amino-4-iodo-phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.